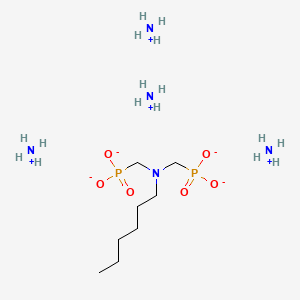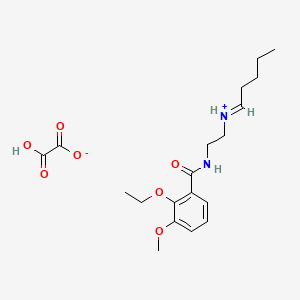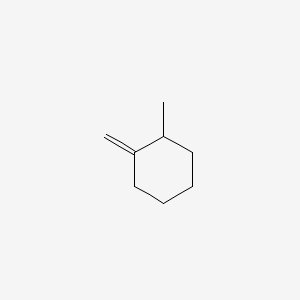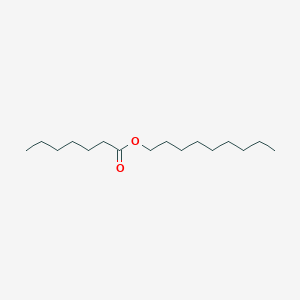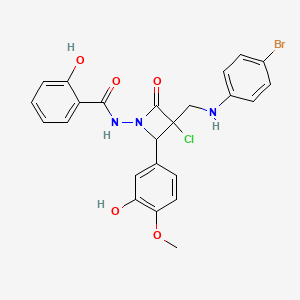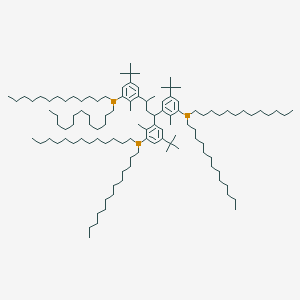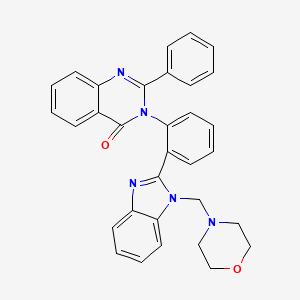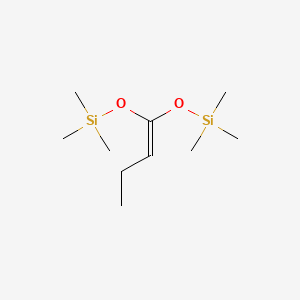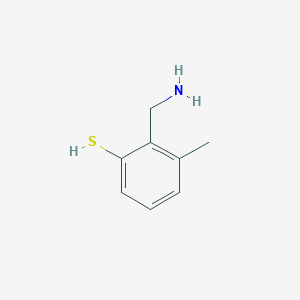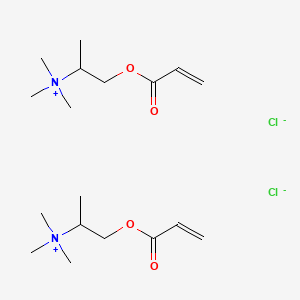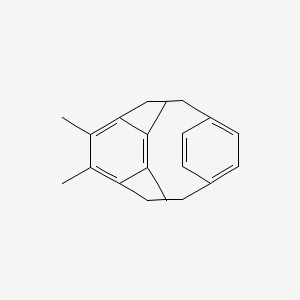
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-: is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve the introduction of methyl groups and the formation of double bonds through dehydrogenation reactions. The reaction conditions often require high temperatures and the use of catalysts such as palladium or platinum.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert double bonds to single bonds, resulting in a more saturated compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
作用機序
The mechanism by which Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure and multiple double bonds allow it to participate in various transformations. The molecular targets and pathways involved are typically related to its reactivity with other chemical species.
類似化合物との比較
Similar Compounds
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
Hexadeca-4,6,10,12,13,15-hexaene: A simpler compound with a linear structure, lacking the tricyclic core.
Uniqueness
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is unique due to its combination of a tricyclic structure and multiple methyl groups, which confer both stability and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
65304-59-8 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC名 |
5,6,15,16-tetramethyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C20H24/c1-13-14(2)20-12-10-18-7-5-17(6-8-18)9-11-19(13)15(3)16(20)4/h5-8H,9-12H2,1-4H3 |
InChIキー |
PYYCSJUCOFSFBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C1CCC3=CC=C(CC2)C=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


